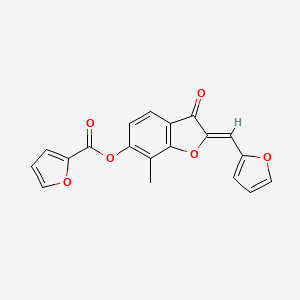

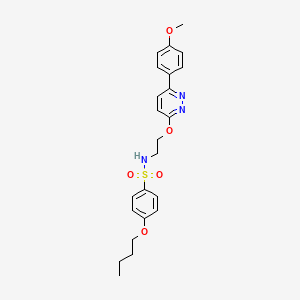

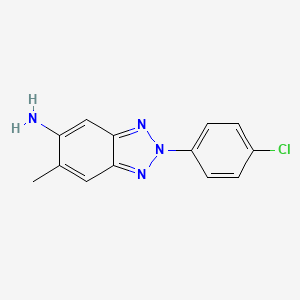

![molecular formula C15H20F3N3O B2553098 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide CAS No. 256958-77-7](/img/structure/B2553098.png)

2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in many pharmacologically active compounds. Piperazine derivatives are known for their potential use in drug discovery, particularly for their CNS activity, such as serotonin receptor agonism .

Synthesis Analysis

The synthesis of piperazine derivatives often involves key steps that introduce the trifluoromethyl group, a substituent that can significantly alter the biological activity of a compound. For instance, the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines is a method used to introduce the trifluoromethyl group into piperazine scaffolds . Additionally, Mannich’s reaction has been employed to produce piperazine derivatives starting from different precursors, such as isoxazolines . These synthetic strategies are crucial for creating a diverse array of piperazine-based compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and mass spectrometry . X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the compound's potential interactions with biological targets . The presence of a trifluoromethyl group can influence the molecule's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often explored to enhance their pharmacological profile. For example, the substitution of different groups on the piperazine ring can lead to compounds with anti-malarial , antidepressant , and antianxiety activities . The reactivity of the piperazine ring allows for the synthesis of compounds with diverse biological activities, making it a valuable target for medicinal chemistry research.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. The introduction of a trifluoromethyl group can affect these properties, potentially improving the pharmacokinetic profile of the compound . The crystal structure can also provide insights into the compound's intermolecular interactions, which can influence its solid-state properties and behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Discovery of Inhibitors

Research involving piperazine derivatives has led to the discovery of various inhibitors with significant potential in treating diseases. For instance, the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening suggests the critical role of the triazine heterocycle and phenyl group substitutions in achieving high potency and selectivity, with implications for in vivo investigations in various disease models (Thalji et al., 2013).

Antimicrobial and Antiviral Activities

Piperazine derivatives have also shown promising antimicrobial and antiviral activities. New urea and thiourea derivatives of piperazine doped with febuxostat were synthesized, demonstrating significant antiviral and antimicrobial activities. This highlights the potential of piperazine derivatives in developing treatments against microbial and viral infections (Reddy et al., 2013).

Synthesis and Molecular Docking

The synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and their evaluation as tyrosinase and melanin inhibitors demonstrate the versatility of piperazine derivatives in addressing issues related to pigmentation. These compounds have shown significant biological activity in vitro, in vivo, and in silico, suggesting their potential use in depigmentation drugs (Raza et al., 2019).

Antibacterial Agents

The development of pyrido(2,3-d)pyrimidine derivatives incorporating piperazine has yielded compounds with notable antibacterial activity. This research indicates the potential of such structures in creating new antibiotics, particularly for combating gram-negative bacteria (Matsumoto & Minami, 1975).

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) derivatives, which share a similar structure to 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide, have been widely used in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

2-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O/c1-14(2,13(19)22)21-8-6-20(7-9-21)12-5-3-4-11(10-12)15(16,17)18/h3-5,10H,6-9H2,1-2H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDNJEMRVAIXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

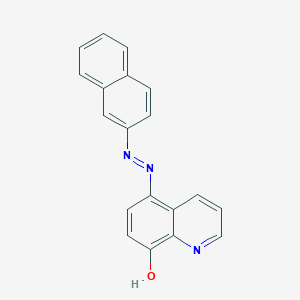

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)

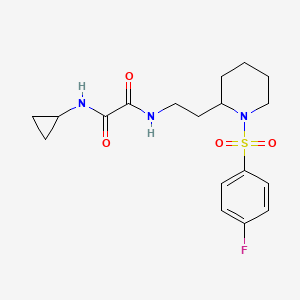

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)

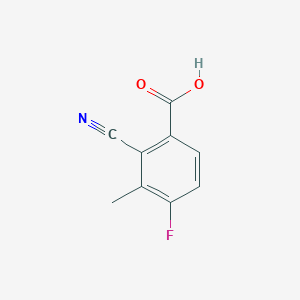

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)

![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)